molecular formula C9H10N2OS B2462038 N-(3-carbamothioylphenyl)acetamide CAS No. 93029-92-6

N-(3-carbamothioylphenyl)acetamide

Cat. No.: B2462038
CAS No.: 93029-92-6
M. Wt: 194.25
InChI Key: BAKXWEATJHSISZ-UHFFFAOYSA-N
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Description

“N-(3-carbamothioylphenyl)acetamide” is a chemical compound with the molecular formula C9H10N2OS . It has an average mass of 194.253 Da and a monoisotopic mass of 194.051376 Da . It is supplied by Clinivex, a high-quality reference standard supplier .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a carbamothioyl group attached to the 3-position of a phenyl ring, which is further attached to an acetamide group .

Scientific Research Applications

Photovoltaic Efficiency Modeling

N-(3-carbamothioylphenyl)acetamide analogs have been explored for their potential in photovoltaic applications. A study on benzothiazolinone acetamide analogs, including this compound derivatives, demonstrated their suitability as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them promising for photovoltaic cells (Mary et al., 2020).

Coordination Chemistry

Research on this compound derivatives includes the synthesis and characterization of nickel and copper complexes. Such studies are crucial in coordination chemistry for understanding ligand-metal interactions, which can inform the design of new materials and catalysts (Mansuroğlu et al., 2008).

Synthetic Chemistry

The compound has been used in the synthesis of various chemical structures. For instance, the improvement and synthesis of certain acetamide derivatives involve processes like reduction, acetylation, and ethylation, highlighting its role in synthetic organic chemistry (Fenga, 2007).

Photoinitiator in Polymerization

This compound derivatives have been used to synthesize nano-photoinitiators for polymerization processes. These compounds can initiate polymerization even in air atmosphere, making them valuable in materials science for developing advanced polymers with enhanced thermal stability (Batibay et al., 2020).

Crystallography and Drug Design

The structural characterization of this compound and its derivatives is essential in crystallography and drug design. Understanding the crystal structures and molecular docking of these compounds aids in the development of new drugs and materials (Park et al., 1995; Sharma et al., 2018).

Antimicrobial and Cytotoxicity Studies

This compound derivatives have been synthesized and evaluated for antimicrobial activity and cytotoxicity. These studies are crucial in the field of medicinal chemistry for the development of new antibacterial and anticancer drugs (Kaplancıklı et al., 2012; Rani et al., 2014).

Material Science and Environmental Applications

In material science and environmental applications, this compound derivatives have been used for the separation and preconcentration of metal ions. This is significant for environmental monitoring and purification processes (Pourjavid et al., 2014).

Properties

IUPAC Name

N-(3-carbamothioylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6(12)11-8-4-2-3-7(5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKXWEATJHSISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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